molecular formula C18H15Cl2N3O3 B1671036 Eberconazole nitrate CAS No. 130104-32-4

Eberconazole nitrate

Cat. No. B1671036
M. Wt: 392.2 g/mol
InChI Key: DPHMSVRBAXJSPF-UHFFFAOYSA-N
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Description

Eberconazole nitrate is an antifungal drug . As a 1% topical cream, it is an effective treatment for dermatophytosis, candidiasis, and pityriasis . It was approved for use in Spain in 2015 and is sold under the trade name Ebernet .


Synthesis Analysis

The key intermediate for the preparation of Eberconazole is 2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid (V), which is prepared by catalytic hydrogenation of 2-[2-(3,5-dichlorophenyl)ethenyl]benzoic acid (VI). The intermediate (VI) is prepared by hydrolysis of its methyl ester obtained by a Wittig reaction between 3,5-dichlorobenzaldehyde and the ylure of phosphor of the bromide of [(2-metoxycarbonyl)phenyl]-methyl]triphenylphosphonium .


Molecular Structure Analysis

Eberconazole nitrate is a dichlorinated imidazole derivative . Its molecular formula is C18H14Cl2N2 .


Chemical Reactions Analysis

An isocratic ion-pair reversed phase high-performance liquid chromatography-ultraviolet (RP-HPLC-UV) method for analysis of Eberconazole nitrate in bulk and in pharmaceutical dosage forms has been developed and validated .


Physical And Chemical Properties Analysis

Eberconazole nitrate is a dichlorinated imidazole derivative with antifungal activity . Its molecular weight is 329.22 g/mol .

Scientific Research Applications

1. Stability Analysis and Method Development

Eberconazole nitrate (EBZ) has been studied for its stability under various conditions using High-Performance Liquid Chromatography (HPLC). A Quality by Design (QbD) approach facilitated the development of a method to analyze EBZ's stability when exposed to conditions like hydrolytic, oxidative, thermal, and photolytic stress. This research is crucial for understanding the degradation kinetics of EBZ in different environments (Krishna et al., 2016).

2. Improved Synthesis Process

Innovations in the synthesis of Eberconazole nitrate have been explored to optimize the production process. A new synthetic route was designed to improve the overall yield and efficiency of production, demonstrating the potential for more efficient industrial production of EBZ (L. Jinping et al., 2013).

3. Topical Delivery Development

Research has investigated the use of ethyl cellulose microsponges as topical carriers for EBZ, aimed at controlled release and enhanced cutaneous drug deposition. This study highlights the development of pharmaceutical topical carriers that can potentially improve the efficacy of EBZ in antifungal therapy (Bothiraja et al., 2014).

4. Analytical Method Validation

The development and validation of a stability-indicating HPLC method for the estimation of EBZ in various formulations under stress conditions were achieved. This method is pivotal in ensuring the purity and quality of EBZ in pharmaceutical preparations (Sharma et al., 2013).

5. Comparative Efficacy Studies

EBZ has been compared with other antifungal agents, like terbinafine hydrochloride, in terms of efficacy and safety in treating localized tinea corporis and cruris. Such comparative studies are essential for determining the relative effectiveness of different antifungal treatments (Choudhary et al., 2014).

6. Antifungal Activity Analysis

In vitro studies have compared EBZ's antifungal activity with other topical agents, like clotrimazole and ketoconazole, against strains of dermatophytes. These studies are critical for understanding the spectrum of activity and potency of EBZ compared to other antifungal medications (Fernández-Torres et al., 2003).

7. Safety and Tolerability Evaluation

Clinical trials have been conducted to evaluate the topical and general tolerability, sensitization potential, and systemic availability of EBZ cream. This research is vital for assessing the safety profile of EBZ in clinical applications (Barbanoj et al., 2005).

8. Pharmacological Profile and Effectiveness

The preclinical pharmacological profile of Eberconazole has been reviewed, focusing on its broad-spectrum antifungal activity and effectiveness against various fungi and yeasts. This includes studies on its mechanism of action, anti-inflammatory properties, and safety profile in preclinical models, providing comprehensive insights into its therapeutic potential (Moodahadu et al., 2014).

Safety And Hazards

Eberconazole nitrate can cause skin irritation. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Future Directions

Eberconazole nitrate has been used in the development of a formulation of topical nanoemulgel for the treatment of skin infections . Further evaluations of in vitro and in vivo release studies will be performed in the future for its efficacy and antifungal activity .

properties

IUPAC Name

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2.HNO3/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22;2-1(3)4/h1-4,7-11,18H,5-6H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHMSVRBAXJSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926597
Record name Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eberconazole nitrate

CAS RN

130104-32-4
Record name Eberconazole nitrate
Source CAS Common Chemistry
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Record name Eberconazole nitrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1)
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Record name (-1-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole
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Record name EBERCONAZOLE NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
MV Krishna, RN Dash, BJ Reddy, P Venugopal… - Journal of Saudi …, 2016 - Elsevier
Stability of eberconazole nitrate (EBZ) was investigated using a stability indicating HPLC method. Quality by Design (QbD) approach was used to facilitate method development. EBZ …
Number of citations: 55 www.sciencedirect.com
SV Choudhary, T Aghi, S Bisati - Indian Dermatology Online …, 2014 - ncbi.nlm.nih.gov
… In our study eberconazole nitrate 1% cream was as effective as terbinafine hydrochloride 1% cream at the end of 1 st , 2 nd , and 3 rd week with 100% cure rate at the end of 3 weeks. …
Number of citations: 21 www.ncbi.nlm.nih.gov
N Sharma, SS Rao, B Vaghela - Indian Journal of Pharmaceutical …, 2013 - ncbi.nlm.nih.gov
… mometasone furoate and eberconazole nitrate and its impurities … determination of eberconazole nitrate and mometasone furoate … quantification of eberconazole nitrate and mometasone …
Number of citations: 13 www.ncbi.nlm.nih.gov
C Bothiraja, AD Gholap, KS Shaikh… - Therapeutic …, 2014 - Future Science
Background: The aim of the study was to investigate ethyl cellulose microsponges as topical carriers for the controlled release and cutaneous drug deposition of eberconazole nitrate (…
Number of citations: 61 www.future-science.com
N Shah, K Patel - International Journal of Pharmaceutical …, 2023 - search.ebscohost.com
… In this study, central composite design was employed to optimize Eberconazole Nitrate Liposomes (EBZLs). In order to optimize, the amount of Phospholipid (PL 97%) (mg) (X1), …
Number of citations: 0 search.ebscohost.com
M Vamsi Krishna, RN Dash… - Acta …, 2013 - akjournals.com
… –UV) method for analysis of eberconazole nitrate in bulk and in pharmaceutical dosage forms … The method was successfully used for analysis of eberconazole nitrate in commercially …
Number of citations: 3 akjournals.com
C Roy, J Chakrabarty - Chem. Sci, 2014 - researchgate.net
… furoate (MF) and eberconazole nitrate (EN) in topical … , mometasone furoate and eberconazole nitrate respectively. … , mometasone furoate and eberconazole nitrate along with …
Number of citations: 1 www.researchgate.net
PB Modi, NJ Shah - Journal of Applied Pharmaceutical Science, 2014 - japsonline.com
A rapid and sensitive stability indicating RP-HPLC method is developed for the simultaneous estimation of Methylparaben, Mometasone Furoate and Eberconazole Nitrate in topical …
Number of citations: 9 www.japsonline.com
MV Krishna, SAM Idris, G Madhavi… - … Journal of Pharmacy …, 2019 - article.ijopc.net
… Here we present a detailed overview of the dissociation equilibria of Eberconazole nitrate (EBZ) in … The Dissociation equilibria of Eberconazole nitrate (EBZ) in homogeneous and …
Number of citations: 2 article.ijopc.net
R Gnaneshwar, AS Kumar, F Carol… - Reviews on recent …, 2015 - ingentaconnect.com
… The results of this study indicate that the combination of eberconazole nitrate 1% and mometasone furoate 0.1% w/w cream is effective with a good safety profile in the initial …
Number of citations: 1 www.ingentaconnect.com

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